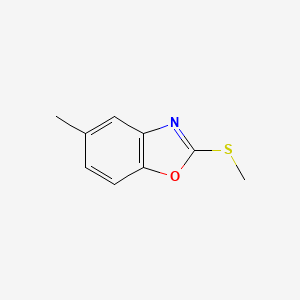

2-Methylthio-5-methylbenzoxazole

描述

Overview of Benzoxazole (B165842) Ring Systems in Contemporary Chemical Research

The benzoxazole ring system is a prominent heterocyclic scaffold consisting of a benzene (B151609) ring fused to an oxazole (B20620) ring. nih.gov This aromatic, bicyclic planar molecule is a subject of intense interest in organic chemistry. mdpi.com Its structure is found in numerous natural products and serves as a foundational building block in the development of new synthetic compounds. nih.gov The aromaticity of the benzoxazole system imparts considerable stability, while its heterocyclic nature provides reactive sites that allow for functionalization, making it a versatile starting point for creating more complex molecules. nih.gov The inherent properties of the benzoxazole nucleus have made it a "privileged scaffold" in medicinal chemistry, meaning it is frequently found in biologically active compounds. beilstein-journals.org Research has shown that benzoxazole derivatives exhibit a wide spectrum of activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties, which continually fuels investigation into this class of compounds. sigmaaldrich.comresearchgate.net

Importance of Substituted Benzoxazole Frameworks in Synthetic Chemistry and Material Science Theory

The true versatility of the benzoxazole system is realized through the introduction of various substituents onto its core framework. These substitutions significantly influence the molecule's physical, chemical, and biological properties. In synthetic chemistry, substituted benzoxazoles are crucial intermediates. beilstein-journals.org The development of novel synthetic routes—including green chemistry approaches, metal-catalyzed reactions, and multi-component reactions—is a major focus of current research, aiming to produce diverse libraries of these compounds for screening and development. nih.govbeilstein-journals.org

In the realm of material science, substituted benzoxazoles have attracted significant attention for their unique optical and electronic properties. researchgate.net They are utilized as components in photoluminescent materials and have been investigated for applications in organic electronics. researchgate.netamericanelements.com Furthermore, the rigid and stable nature of the benzoxazole structure makes it an ideal candidate for constructing complex, high-strength materials like two-dimensional (2D) covalent organic frameworks (COFs). google.com These COFs, which extend covalent bonding into two dimensions, show promise for creating materials with high strength and modulus, rivaling traditional rigid-rod polymers. google.com

Positioning 2-Methylthio-5-methylbenzoxazole within Benzoxazole Derivative Research

This compound is a specific derivative within the broader class of 2,5-disubstituted benzoxazoles. Its structure is defined by a methyl group (-CH₃) at the 5-position of the benzene ring and a methylthio group (-SCH₃) at the 2-position of the oxazole ring. While extensive research focusing solely on this exact molecule is not prominent in the public domain, its structural motifs are of significant interest in contemporary research.

The 2,5-disubstitution pattern on the benzoxazole core is a subject of active investigation. Studies on various 2,5-disubstituted benzoxazole derivatives have been conducted to explore their potential as antimicrobial and cytotoxic agents. researchgate.net Furthermore, recent research into 2,4,5-substituted benzoxazoles has identified them as promising inhibitors of essential enzymes in Mycobacterium tuberculosis, highlighting the importance of this substitution pattern in developing new therapeutics. nih.gov

The presence of a methylthio group at the 2-position is also noteworthy. Analogous compounds, such as those containing a "benzoxazol-2-yl-sulfanyl" moiety and "2-(Methylthio)-1,3-benzoxazole" derivatives, are recognized as valuable chemical intermediates and subjects of academic study. sigmaaldrich.comscbt.com The sulfur atom in the methylthio group can influence the molecule's electronic properties and binding interactions, making it a key feature for chemical exploration.

Scope and Objectives of Academic Inquiry into this compound

Given the established importance of the benzoxazole scaffold and its substituted derivatives, the academic inquiry into this compound would logically follow a structured path of synthesis, characterization, and application-oriented screening. The primary objectives of such research would include:

Development of Synthetic Pathways: Establishing efficient and high-yield methods for the synthesis of this compound. This could involve adapting known methods for benzoxazole synthesis, such as the condensation of the appropriately substituted 2-aminophenol (B121084) with a suitable C1 donor. beilstein-journals.org

Physicochemical Characterization: Thoroughly characterizing the compound using modern analytical techniques. This would involve determining its structural and electronic properties through methods like NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Investigation of Biological Activity: Screening the compound for a range of potential biological activities, guided by the known properties of related benzoxazoles. Areas of interest would include its efficacy as an antimicrobial, antifungal, or anticancer agent. sigmaaldrich.comresearchgate.net

Exploration in Material Science: Investigating its potential use in materials applications, such as a building block for novel polymers or as a component in functional dyes or electronic materials, leveraging the known optical and electronic properties of the benzoxazole core. sigmaaldrich.com

The systematic exploration of this compound holds the potential to yield a new compound with valuable properties, contributing to the ever-expanding library of functional heterocyclic molecules.

Data Tables

Table 1: Calculated Properties of this compound

This table outlines the basic calculated molecular properties for the compound.

| Property | Value |

| Molecular Formula | C₉H₉NOS |

| Molecular Weight | 179.24 g/mol |

| Canonical SMILES | CSC1=NC2=C(O1)C=C(C=C2)C |

| InChI Key | N/A (Not available in public databases) |

| CAS Registry Number | N/A (Not available in public databases) |

Note: Data is calculated based on the chemical structure, as experimental values are not widely published.

Table 2: Structural Comparison of Related Benzoxazole Compounds

This table illustrates the structural relationship between the target compound and similar molecules found in chemical research literature.

| Compound Name | Structure | Key Features |

| This compound |  | -CH₃ at position 5-SCH₃ at position 2 |

| 2-Methylbenzoxazole (B1214174) sigmaaldrich.com |  | -CH₃ at position 2Unsubstituted benzene ring |

| 5-Chloro-2-methylbenzoxazole cas.org |  | -CH₃ at position 2-Cl at position 5 |

| 2-(Methylthio)-1,3-benzoxazole-5-sulfonamide scbt.com |  | -SCH₃ at position 2-SO₂NH₂ at position 5 |

| 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide sigmaaldrich.com | ![Structure of 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](https://i.imgur.com/example5.png) | Contains the 5-methylbenzoxazole (B76525) core with a complex thioether at position 2 |

(Note: Placeholder images are used as molecular structure rendering is not available)

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-methyl-2-methylsulfanyl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c1-6-3-4-8-7(5-6)10-9(11-8)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTFNBYIVUMSVKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=N2)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90626197 | |

| Record name | 5-Methyl-2-(methylsulfanyl)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439608-30-7 | |

| Record name | 5-Methyl-2-(methylsulfanyl)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 2 Methylthio 5 Methylbenzoxazole and Its Derivatives

Established Synthetic Routes to the Benzoxazole (B165842) Core

The construction of the benzoxazole ring system is predominantly achieved through the condensation and subsequent cyclization of a 2-aminophenol (B121084) derivative with a suitable electrophilic partner.

Cyclocondensation Approaches

The most traditional and widely employed method for synthesizing 2-substituted benzoxazoles is the cyclocondensation of 2-aminophenols with various carbonyl compounds. rsc.org This approach typically involves the reaction of a 2-aminophenol with carboxylic acids, aldehydes, acyl chlorides, or esters. mdpi.comresearchgate.net For the synthesis of 2-Methylthio-5-methylbenzoxazole, a potential route would involve the condensation of 2-amino-4-methylphenol (B1222752) with a reagent capable of introducing the methylthio group, such as a derivative of thiocarbonic acid.

A general representation of this reaction involves the initial formation of a Schiff base or an amide intermediate, followed by an intramolecular nucleophilic attack of the hydroxyl group onto the imine or carbonyl carbon, and subsequent dehydration to yield the benzoxazole ring. The reaction conditions can vary significantly, often requiring catalysts such as strong acids or bases, and may be performed at elevated temperatures. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| 2-Aminophenol derivative | Carboxylic Acid | Acid catalyst, Heat | 2-Substituted Benzoxazole |

| 2-Aminophenol derivative | Aldehyde | Oxidant, Heat | 2-Substituted Benzoxazole |

| 2-Aminophenol derivative | Acyl Chloride | Base | 2-Substituted Benzoxazole |

Oxidative Cyclization Methodologies

Oxidative cyclization offers an alternative and often milder approach to benzoxazole synthesis. These methods typically involve the in situ formation of a phenolic Schiff base from a 2-aminophenol and an aldehyde, which then undergoes an oxidative cyclization to form the benzoxazole ring. tandfonline.com Various oxidizing agents have been employed for this purpose, including molecular oxygen, often in the presence of a catalyst. rsc.orgtandfonline.com

Iron-catalyzed oxidative cyclization has emerged as a noteworthy method. nih.gov For instance, the reaction of 2-aminophenols with benzaldehydes in the presence of an iron catalyst and an oxygen atmosphere can afford substituted aryl benzoxazoles. tandfonline.com Another approach utilizes an iron(III) catalyst to treat phenol (B47542) derivatives with benzoyl aldehyde oximes. nih.gov Furthermore, a facile and environmentally friendly method has been developed by merging the ring opening of benzoxazoles with secondary amines and an iron-catalyzed oxidative cyclization using aqueous hydrogen peroxide as a green oxidant. rsc.orgrsc.org This method has been successful in producing 2-aminobenzoxazoles in excellent yields. rsc.orgrsc.org

Silver-based oxidants, such as silver carbonate, have also been demonstrated to be effective for the synthesis of benzoxazoles from imines under mild conditions, tolerating a range of functional groups. tandfonline.com Additionally, electrochemically generated hypervalent iodine reagents can be used for the oxidative cyclization of 2-(benzylideneamino)phenols to benzoxazoles. acs.org

| Starting Materials | Oxidant/Catalyst | Key Features |

| 2-Aminophenols and Aldehydes | Iron catalyst / O₂ | Tolerates an array of substrates |

| Phenol derivatives and Benzoyl aldehyde oximes | Iron(III) catalyst | Room temperature reaction |

| Benzoxazoles and Secondary amines | FeCl₂ / H₂O₂ | Environmentally friendly, high yields |

| Imines | Silver carbonate | Mild conditions, tolerates heterocycles |

| 2-(Benzylideneamino)phenols | Electrochemically generated I(III) | Compatible with redox-sensitive groups |

Multi-component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, offer a highly efficient strategy for generating molecular diversity. While specific MCRs for the direct synthesis of this compound are not extensively documented, the general principles of MCRs can be applied to the synthesis of the benzoxazole core.

For example, a one-pot reaction involving a 2-aminophenol, an aldehyde, and another nucleophile could potentially lead to complex benzoxazole derivatives. The development of novel MCRs remains an active area of research in heterocyclic chemistry.

Transition Metal-Catalyzed Synthetic Pathways

Transition metal catalysis has revolutionized organic synthesis, and the construction of benzoxazoles is no exception. These methods often provide access to benzoxazole derivatives that are difficult to obtain through traditional means. nitrkl.ac.in

Copper-catalyzed reactions are particularly prevalent. For instance, copper(II) oxide nanoparticles have been used as a heterogeneous catalyst for the intramolecular cyclization of o-bromoaryl derivatives to form benzoxazoles. organic-chemistry.org Another strategy involves the combination of a Brønsted acid and copper iodide to catalyze the cyclization of 2-aminophenols with β-diketones. acs.org

Palladium catalysis has also been employed. One-pot procedures involving an initial aminocarbonylation of aryl or vinyl bromides with 2-aminophenols, followed by an acid-mediated ring closure, can generate 2-substituted benzoxazoles. organic-chemistry.org A palladium-supported nanocatalyst has been used for the one-pot synthesis of 2-phenyl benzoxazole from 2-aminophenol and aldehydes. rsc.org A transition metal-free approach for the C(sp³)–H sulfenylation of arylacetamides using thiophenols has been reported, with the resulting products being converted to 2-thiomethyl benzoxazoles. researchgate.net

| Catalyst | Reactants | Key Features |

| Copper(II) oxide nanoparticles | o-Bromoaryl derivatives | Heterogeneous, recyclable catalyst |

| Brønsted acid and Copper Iodide | 2-Aminophenols and β-Diketones | Tolerates various substituents |

| Palladium catalyst | Aryl/vinyl bromides and 2-Aminophenols | One-pot procedure |

| Palladium-supported nanocatalyst | 2-Aminophenol and Aldehydes | Good to excellent yields |

| None (Transition metal-free) | Arylacetamides and Thiophenols | C(sp³)–H sulfenylation |

Green Chemistry and Sustainable Synthetic Techniques

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods. This "green chemistry" approach aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. jetir.org

Several green strategies have been applied to benzoxazole synthesis. The use of water as a solvent, employment of recyclable catalysts, and solvent-free reaction conditions are key aspects of this approach. organic-chemistry.orgnih.gov For example, the synthesis of benzoxazoles has been achieved using samarium triflate as a reusable acid catalyst in an aqueous medium. organic-chemistry.org Another green method involves the use of an imidazolium (B1220033) chlorozincate (II) ionic liquid supported on Fe₃O₄ nanoparticles under solvent-free sonication, with water being the only byproduct. nih.govbohrium.com This method boasts a fast reaction time and high yields. nih.gov

Microwave-assisted organic synthesis has gained considerable attention as a green chemistry technique due to its ability to significantly reduce reaction times, increase product yields, and often lead to cleaner reactions. tandfonline.comtandfonline.commdpi.com

The synthesis of 2-substituted benzoxazoles has been successfully achieved using microwave irradiation. One method involves the reaction of 2-aminophenol with aromatic aldehydes in the presence of potassium cyanide under microwave irradiation, resulting in high yields and short reaction times. tandfonline.comtandfonline.com Another microwave-assisted approach involves the direct coupling of carboxylic acids with 2-aminophenol under catalyst and solvent-free conditions. researchgate.net This method is compatible with a variety of functional groups. researchgate.net Furthermore, a one-pot microwave-assisted synthesis of 2-substituted benzoxazoles from nitrophenol and carboxylic acids has been developed, involving an initial reductive transfer hydrogenation followed by cyclization. researchgate.net

| Method | Reactants | Catalyst/Conditions | Key Advantages |

| Microwave-assisted | 2-Aminophenol and Aromatic Aldehydes | Potassium Cyanide | High yields, short reaction times |

| Microwave-assisted | 2-Aminophenol and Carboxylic Acids | Catalyst and solvent-free | Good yields, functional group tolerance |

| Microwave-assisted one-pot | Nitrophenol and Carboxylic Acids | Pd/C, 1,4-cyclohexadiene, T3P | Facile access to various derivatives |

Ultrasound-Promoted Reactions

In the context of benzoxazole synthesis, ultrasound has been effectively employed to promote the condensation reaction between 2-aminophenols and various aldehydes. For instance, a green method for synthesizing benzoxazoles and benzothiazoles has been developed using an imidazolium chlorozincate(II) ionic liquid supported on Fe₃O₄ nanoparticles (LAIL@MNP) as a catalyst under solvent-free ultrasound irradiation. koreascience.kr This protocol allows for the synthesis of various derivatives in moderate to good yields (up to 90%) within a short reaction time of 30 minutes. koreascience.kr The catalyst can be easily separated using an external magnet and reused multiple times without a significant loss of activity. koreascience.kr The methodology has been successfully scaled up, demonstrating its potential for larger-scale applications. koreascience.kr

| Reactants | Catalyst | Conditions | Product | Yield (%) | Reference |

| 2-Aminophenol, Benzaldehyde | LAIL@MNP | Solvent-free, 70 °C, 30 min, Ultrasound | 2-Phenylbenzoxazole | 90 (conversion) | koreascience.kr |

| 2-Amino-4-methylphenol, Benzaldehyde | LAIL@MNP | Solvent-free, 70 °C, 30 min, Ultrasound | 5-Methyl-2-phenylbenzoxazole | 78 (conversion) | koreascience.kr |

| 2-Amino-4-chlorophenol, Benzaldehyde | LAIL@MNP | Solvent-free, 70 °C, 30 min, Ultrasound | 5-Chloro-2-phenylbenzoxazole | 75 (conversion) | koreascience.kr |

| 2-Aminophenol, 4-Chlorobenzaldehyde | LAIL@MNP | Solvent-free, 70 °C, 30 min, Ultrasound | 2-(4-Chlorophenyl)benzoxazole | 85 (conversion) | koreascience.kr |

Mechanochemical Approaches

Mechanochemistry, the use of mechanical force (e.g., grinding, milling, or shearing) to induce chemical reactions, has emerged as a highly effective and environmentally benign alternative to traditional solvent-based synthesis. By avoiding bulk solvents, mechanochemical methods significantly reduce waste and can lead to the formation of novel products or polymorphs. These reactions are typically performed in ball mills, where the kinetic energy from grinding media initiates bond formation and breaking.

This approach has been successfully applied to the synthesis of benzoxazoles and benzothiazoles. nist.gov The solvent-free nature and reduced energy consumption of mechanochemical synthesis make it a prime example of green chemistry. nist.gov It allows for control over energy input by adjusting milling frequency and time, leading to good reproducibility. nist.gov This technique is particularly advantageous as it can shorten or even eliminate the need for high-temperature calcination steps often required in solid-state reactions. nist.gov

Catalysis in Deep Eutectic Solvents (DES)

Deep eutectic solvents (DESs) are mixtures of hydrogen bond donors (HBDs) and hydrogen bond acceptors (HBAs), such as choline (B1196258) chloride and urea, which form a eutectic mixture with a melting point significantly lower than that of its individual components. acs.org Lauded as green and sustainable alternatives to volatile organic solvents, DESs are characterized by their low toxicity, biodegradability, non-flammability, and low cost. acs.orgnih.gov In many reactions, the DES can act as both the solvent and the catalyst, facilitating transformations through hydrogen bonding interactions. acs.org

The synthesis of N-heterocyclic compounds, including benzoxazoles, has been widely explored in DESs. nih.govrsc.org For example, an efficient method for the C2-arylation of benzoxazoles with aromatic aldehydes has been developed using a [ZnCl₂][ethylene glycol]₄ deep eutectic solvent as a homogeneous catalyst. mdpi.comnih.gov This protocol proceeds smoothly under solvent-free conditions, yielding a variety of 2-arylbenzoxazoles in high yields with the significant advantage that the DES can be recovered and reused without a noticeable loss of catalytic activity. mdpi.comnih.gov

| Benzoxazole Substrate | Aldehyde Substrate | Catalyst | Conditions | Yield (%) | Reference |

| Benzoxazole | Benzaldehyde | [ZnCl₂][ethylene glycol]₄ | 120 °C, 6 h | 95 | mdpi.comnih.gov |

| Benzoxazole | 4-Methylbenzaldehyde | [ZnCl₂][ethylene glycol]₄ | 120 °C, 5 h | 96 | mdpi.com |

| Benzoxazole | 4-Methoxybenzaldehyde | [ZnCl₂][ethylene glycol]₄ | 120 °C, 5 h | 98 | mdpi.com |

| 5-Methylbenzoxazole (B76525) | Benzaldehyde | [ZnCl₂][ethylene glycol]₄ | 120 °C, 6 h | 93 | mdpi.com |

| 5-Chlorobenzoxazole | Benzaldehyde | [ZnCl₂][ethylene glycol]₄ | 120 °C, 6 h | 94 | mdpi.com |

Nanocatalysis in Benzoxazole Synthesis

Nanocatalysis has become a burgeoning field in organic synthesis, offering significant advantages over conventional catalytic systems. solubilityofthings.com Nanocatalysts, which can be metal-supported nanoparticles or metal oxides, provide an exceptionally high surface-area-to-volume ratio, leading to increased reactivity and catalytic efficiency. figshare.comlookchem.com Their unique properties often allow for reactions under milder conditions, with lower catalyst loading, shorter reaction times, and high atom economy. solubilityofthings.comfigshare.com Furthermore, many nanocatalysts, particularly those with magnetic cores, can be easily separated from the reaction mixture and recycled for multiple runs, aligning with the principles of green chemistry. lookchem.comnih.gov

A variety of nanocatalysts have been reported for the synthesis of benzoxazole derivatives from 2-aminophenol and aldehydes. lookchem.comnih.gov One notable example is the use of sulfonic acid-functionalized magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H). nih.govoakwoodchemical.com This heterogeneous catalyst efficiently promotes the condensation of 2-aminophenol with various aromatic aldehydes at 50 °C under solvent-free conditions, affording 2-arylbenzoxazoles in high yields. nih.govoakwoodchemical.com The magnetic nature of the catalyst allows for its simple recovery with an external magnet and reuse without significant loss of activity. nih.govoakwoodchemical.com

| Aldehyde | Catalyst | Conditions | Time (min) | Yield (%) | Reference |

| Benzaldehyde | Fe₃O₄@SiO₂-SO₃H | 50 °C, Solvent-free | 25 | 96 | nih.gov |

| 4-Chlorobenzaldehyde | Fe₃O₄@SiO₂-SO₃H | 50 °C, Solvent-free | 30 | 94 | nih.gov |

| 4-Nitrobenzaldehyde | Fe₃O₄@SiO₂-SO₃H | 50 °C, Solvent-free | 20 | 98 | nih.gov |

| 4-Methylbenzaldehyde | Fe₃O₄@SiO₂-SO₃H | 50 °C, Solvent-free | 35 | 92 | nih.gov |

| 4-Methoxybenzaldehyde | Fe₃O₄@SiO₂-SO₃H | 50 °C, Solvent-free | 30 | 93 | nih.gov |

Poly(ethylene glycol)-bound sulfonic acid (PEG-SO₃H) Catalysis

Poly(ethylene glycol) (PEG) has gained traction as a benign and recyclable solvent and polymer support in organic synthesis. When functionalized with acidic groups, such as sulfonic acid (PEG-SO₃H), it acts as an efficient, homogeneous, and reusable Brønsted acid catalyst. researchgate.netcymitquimica.comrsc.org This polymeric catalyst is easily prepared, economical, and biodegradable, making it an attractive medium for various organic transformations. cymitquimica.comrsc.org Its solubility is temperature-dependent in certain solvents, which can facilitate catalyst recovery and reuse.

PEG-SO₃H has been successfully employed as a catalyst for the synthesis of benzoxazole derivatives. researchgate.netcymitquimica.com A simple and rapid method involves the reaction of substituted 2-nitrophenols with aldehydes or carboxylic acids in the presence of a catalytic amount of PEG-SO₃H. researchgate.net This method is noted for its satisfactory yields and facile experimental setup and product purification. researchgate.netcymitquimica.comresearchgate.net The catalyst demonstrates good reusability for several cycles without a significant drop in its catalytic activity. researchgate.net

Targeted Synthesis of this compound

While advanced methodologies provide efficient routes to the general benzoxazole scaffold, the targeted synthesis of this compound requires specific strategies to introduce the methylthio (-SMe) functional group at the C-2 position. Direct methods for this specific molecule are not prevalent in the literature, necessitating a multi-step approach that first builds a reactive intermediate, followed by methylation.

Strategies for Introducing the Methylthio Moiety at C-2

The most viable and commonly employed strategy for installing a 2-alkylthio group onto a benzoxazole ring involves a two-step sequence: first, the synthesis of a benzoxazole-2-thione (or its tautomer, benzoxazole-2-thiol), followed by a selective S-alkylation.

Step 1: Synthesis of 5-Methyl-1,3-benzoxazole-2(3H)-thione

The precursor for the target molecule is 2-amino-4-methylphenol. nih.govsolubilityofthings.comlookchem.com This starting material can undergo cyclization with a thiocarbonyl source to form the key intermediate, 5-methyl-1,3-benzoxazole-2(3H)-thione, which is a known compound. oakwoodchemical.comcymitquimica.com Two primary methods are effective for this transformation:

Reaction with Thiourea (B124793): A direct and solventless method involves heating a mixture of the 2-aminophenol derivative with thiourea. For example, the synthesis of the parent benzoxazole-2-thiol has been achieved by heating 2-aminophenol and thiourea at 200 °C. nih.govnih.gov This method can be adapted using 2-amino-4-methylphenol.

Reaction with Carbon Disulfide (CS₂): A well-established method for forming 2-thiones of nitrogen heterocycles is the reaction with carbon disulfide. rsc.org This reaction typically proceeds in the presence of a base, such as potassium hydroxide, in an alcoholic solvent. mdpi.com

The resulting product, benzoxazole-2-thione, exists in equilibrium with its tautomeric thiol form, 2-mercaptobenzoxazole (B50546). nih.gov This tautomerism is crucial for the subsequent alkylation step.

Step 2: S-Methylation of 5-Methyl-1,3-benzoxazole-2(3H)-thione

Once the 5-methylbenzoxazole-2-thione intermediate is obtained, the final step is the selective alkylation of the exocyclic sulfur atom. This is typically achieved by treating the thione/thiol with a methylating agent in the presence of a base.

Reaction Conditions: The reaction is generally carried out by deprotonating the thiol tautomer with a base (e.g., potassium carbonate, triethylamine) in a polar aprotic solvent (e.g., acetone, DMF). figshare.com A suitable methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), is then added to the reaction mixture. The sulfur anion acts as a potent nucleophile, attacking the methyl group to form the desired C-S bond, yielding this compound.

This two-step approach is analogous to established procedures for the S-alkylation of other heterocyclic thiones, such as benzimidazole-2-thiones and the parent benzoxazole-2-thione. figshare.comnih.gov For instance, ethyl 2-(benzoxazol-2-ylthio)acetate is synthesized by reacting 2-mercaptobenzoxazole with ethyl 2-chloroacetate in the presence of potassium carbonate and dry acetone. figshare.com

| Step | Starting Material | Reagents | Key Intermediate / Product | General Conditions | Reference |

| 1 | 2-Amino-4-methylphenol | Thiourea | 5-Methyl-1,3-benzoxazole-2(3H)-thione | Heat (e.g., 200 °C), solvent-free | nih.govnih.gov |

| 1 | 2-Amino-4-methylphenol | Carbon Disulfide, KOH | 5-Methyl-1,3-benzoxazole-2(3H)-thione | Alcoholic solvent, reflux | mdpi.com |

| 2 | 5-Methyl-1,3-benzoxazole-2(3H)-thione | Methyl Iodide, K₂CO₃ | This compound | Acetone or DMF, RT to reflux | figshare.com |

An alternative, though less direct, route involves the transition metal-free sulfenylation of an arylacetamide precursor, followed by an acid-promoted cyclization to form the 2-thiomethyl benzoxazole ring system. researchgate.net

Regioselective Functionalization at C-5

Achieving regioselectivity, particularly for substitution at the C-5 position of the benzoxazole ring, is a critical aspect of synthesizing specific isomers like this compound. One of the primary methods to achieve this is through the cyclization of a pre-functionalized precursor where the desired substituent is already in place.

A prominent strategy involves the copper-catalyzed intramolecular O-arylation of 2-haloanilides or the oxidative C-O coupling of benzanilides. acs.org In the case of benzanilides with a substituent at the meta-position of the anilide ring, the cyclization can proceed regioselectively. For instance, reactions involving substrates with a halogen or methoxy (B1213986) group at the meta-position have been shown to yield 5-substituted benzoxazoles. acs.org This selectivity is generally governed by steric factors, with the cyclization occurring at the less sterically hindered C-6 position of the anilide, which corresponds to the C-5 position of the resulting benzoxazole. acs.org

Conversely, the presence of a directing group at the meta position can dramatically alter and improve the regioselectivity. For example, a pyrrolidinone group on a benzanilide (B160483) substrate has been shown to direct cyclization exclusively to the more sterically hindered position, affording a 7-substituted benzoxazole. acs.org This highlights the powerful role of directing groups in overriding steric preferences to achieve specific regiochemical outcomes.

Table 1: Regioselective Synthesis of 5-Substituted Benzoxazoles from m-Substituted Benzanilides acs.org

| Anilide Precursor (Substituent at meta-position) | Product (Substituent at C-5) | Yield | Notes |

| m-Chloro benzanilide | 5-Chlorobenzoxazole | Good | Cyclization occurs at the less sterically hindered position. |

| m-Bromo benzanilide | 5-Bromobenzoxazole | Good | Regioselectivity is driven by steric hindrance. |

| m-Methoxy benzanilide | 5-Methoxybenzoxazole | Good | Demonstrates tolerance for electron-donating groups. |

This table illustrates how the substituent on the aniline (B41778) precursor dictates the final substitution pattern on the benzoxazole ring.

Precursor Selection and Optimization for Specific Isomers

The synthesis of a specifically substituted molecule like this compound hinges on the judicious selection of starting materials. The most direct approach involves the condensation and cyclization of a 2-aminophenol derivative that already contains the desired substituent on the benzene (B151609) ring.

For this compound, the logical precursor for the benzoxazole core is 2-amino-4-methylphenol . researchgate.net This ensures the methyl group is correctly positioned at what will become the C-5 position of the heterocyclic system.

The introduction of the 2-methylthio group can be accomplished through several pathways:

Condensation with a Thiocarbonyl Source: A common and effective method is the reaction of the 2-aminophenol precursor with a reagent like carbon disulfide (CS₂) in the presence of a base, such as potassium hydroxide, to form the intermediate benzo[d]oxazole-2-thiol . nih.gov This thiol can then be subsequently S-alkylated using a methylating agent (e.g., methyl iodide or dimethyl sulfate) to yield the final 2-methylthio product.

Reaction with Isothiocyanates: The reaction of 2-amino-4-methylphenol with methyl isothiocyanate can lead to the formation of an N-(2-hydroxy-5-methylphenyl)-N'-methylthiourea intermediate, which can then be cyclized under oxidative conditions to afford the 2-methylaminobenzoxazole. researchgate.net While this yields an amino group, related methodologies can be adapted for the thioether linkage.

Cyclization with Activated Amides: A versatile method involves the reaction of 2-aminophenols with tertiary amides in the presence of an activating agent like triflic anhydride (B1165640) (Tf₂O). nih.gov By selecting an appropriate thio-containing amide, this method could potentially be used to construct the 2-methylthio-substituted benzoxazole in a single step.

The optimization of these reactions often involves tuning the base, solvent, temperature, and reaction time to maximize the yield and purity of the desired isomer. acs.org

Table 2: Precursor Selection for Benzoxazole Synthesis

| Benzoxazole Core Precursor | C2-Position Precursor | Resulting General Structure | Reference |

| 2-Aminophenol | Aldehydes | 2-Substituted-benzoxazole | organic-chemistry.orgacs.org |

| 2-Aminophenol | Tertiary Amides/Tf₂O | 2-Substituted-benzoxazole | nih.gov |

| 2-Aminophenol | Carbon Disulfide (CS₂) | Benzoxazole-2-thiol | nih.gov |

| o-Haloanilides | (self-cyclizing) | Benzoxazole | organic-chemistry.org |

| Catechols | Primary Amines | Benzoxazole | researchgate.net |

This table summarizes various precursor combinations used to construct the benzoxazole heterocyclic system.

Mechanistic Elucidation of Synthetic Transformations Involving this compound

Understanding the reaction mechanisms underlying the formation of the benzoxazole ring is crucial for optimizing existing synthetic routes and developing new ones. The cyclization and functionalization reactions typically proceed through several key steps involving distinct intermediates.

Proposed Reaction Mechanisms for Cyclization and Functionalization

Several mechanisms have been proposed for the synthesis of the benzoxazole core, depending on the chosen precursors and reaction conditions.

Mechanism via Imine Intermediate: A widely accepted pathway for the reaction between a 2-aminophenol and an aldehyde involves the initial formation of an imine (or Schiff base). acs.orgnih.gov This reaction is often catalyzed by a Brønsted acid, which protonates the aldehyde's carbonyl oxygen, activating it for nucleophilic attack by the amino group of the 2-aminophenol. The resulting carbinolamine intermediate then dehydrates to form the imine. This is followed by an intramolecular nucleophilic attack by the phenolic hydroxyl group onto the imine carbon. Finally, the cyclized intermediate undergoes aromatization, often through oxidation, to yield the 2-substituted benzoxazole. acs.org

Mechanism via Amidinium Intermediate: A powerful method for synthesizing 2-substituted benzoxazoles from tertiary amides involves activation with triflic anhydride (Tf₂O). nih.gov The proposed mechanism begins with the reaction of the tertiary amide with Tf₂O to form a highly reactive intermediate amidinium salt. The amino group of the 2-aminophenol then acts as a nucleophile, attacking the electrophilic carbon of the amidinium salt. This is followed by an intramolecular cyclization, where the phenolic oxygen attacks the same carbon, and subsequent elimination steps to afford the final benzoxazole product. nih.gov

Mechanism for Copper-Catalyzed Cyclization: For the cyclization of ortho-haloanilides, the mechanism is believed to proceed through a copper-catalyzed cycle. organic-chemistry.org This likely involves an initial oxidative insertion of the copper(I) catalyst into the carbon-halogen bond. This is followed by coordination of the amide oxygen and subsequent reductive elimination to form the C-O bond of the benzoxazole ring, regenerating the active catalyst. organic-chemistry.org

Role of Intermediates in Reaction Pathways

The progression of benzoxazole synthesis is dictated by the formation and transformation of key reactive intermediates.

Amidinium Salts: In the Tf₂O-promoted synthesis, the amidinium salt (A) is the crucial activated intermediate. nih.gov Its high electrophilicity makes it susceptible to nucleophilic attack by the 2-aminophenol. The subsequent tetrahedral intermediate (C) , formed after the addition of the amino group, is poised for the key intramolecular cyclization step. The final cyclized, non-aromatic intermediate (D) readily eliminates triflic acid and the amine byproduct to yield the stable aromatic benzoxazole. nih.gov

Spiro Intermediates: In related heterocyclic transformations, such as the Smiles rearrangement for synthesizing 2-aminobenzoxazoles, a spiro intermediate is formed. acs.org This occurs when the nitrogen atom attacks the benzoxazole ring carbon, forming a new C-N bond and a temporary spirocyclic structure before rearrangement and rearomatization. While not directly in the formation of this compound, it illustrates the types of complex intermediates that can occur in benzoxazole chemistry.

Doubly Coordinated Intermediates: In the copper-catalyzed C-H functionalization reactions, the regioselectivity can be controlled by the formation of a doubly coordinated intermediate . acs.org For example, a directing group on the aniline precursor can chelate to the copper center along with the amide nitrogen, creating a stable cyclic intermediate that directs the C-H activation and subsequent C-O bond formation to a specific, otherwise disfavored, position. acs.org

Chemical Reactivity and Derivatization of 2 Methylthio 5 Methylbenzoxazole

Electrophilic Aromatic Substitution Patterns on the Benzoxazole (B165842) Ring System

The benzoxazole ring is an aromatic system, making it susceptible to electrophilic aromatic substitution (EAS). researchgate.net The regiochemical outcome of such reactions on 2-Methylthio-5-methylbenzoxazole is dictated by the combined directing effects of the fused oxazole (B20620) ring and the two substituents: the methyl group at the C-5 position and the methylthio group at the C-2 position.

The benzoxazole ring itself typically directs incoming electrophiles to the C-6 position, and to a lesser extent, the C-4 and C-7 positions. Nitration of unsubstituted benzoxazole, for instance, readily proceeds and tends to occur preferentially at the 6-position. researchgate.net If the C-5 or C-6 positions are blocked, substitution may occur at the C-4 or C-7 positions. researchgate.net

The substituents on the benzene (B151609) ring further influence this pattern.

C-5 Methyl Group (-CH₃): As a weakly activating, electron-donating group, the methyl group directs incoming electrophiles to the positions ortho and para to itself. In this molecule, the positions ortho to the C-5 methyl group are C-4 and C-6. The para position is C-2, which is already substituted. The methyl group stabilizes the carbocation intermediate (a sigma complex) formed during attack at the ortho and para positions through inductive effects and hyperconjugation. libretexts.orglibretexts.org

C-2 Methylthio Group (-SCH₃): The sulfur atom's lone pairs can participate in resonance, making the methylthio group an activating, ortho, para-director. However, its directing influence is on the heterocyclic part of the molecule and primarily affects the reactivity of the C-2 position itself, rather than directing substitution on the benzene ring.

Fused Oxazole Ring: The heteroatoms in the oxazole ring also exert a directing effect. The nitrogen atom is deactivating, while the oxygen atom is activating through resonance. The net effect on the fused benzene ring is complex, but substitution generally occurs on the benzene portion of the bicyclic system.

Considering these combined effects for this compound, the C-5 methyl group strongly activates the C-4 and C-6 positions. The inherent reactivity of the benzoxazole nucleus also favors the C-6 position. researchgate.net Therefore, electrophilic attack is most likely to occur at the C-6 position, as this position is activated by both the C-5 methyl group (ortho) and the general substitution pattern of the benzoxazole ring. The C-4 position is also activated (ortho to the methyl group), but may be slightly less favored. Steric hindrance from the adjacent C-5 methyl group could also influence the selectivity between the C-4 and C-6 positions. youtube.com

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution This table is predictive, based on established principles of electrophilic aromatic substitution.

| Reaction | Reagents | Predicted Major Product | Rationale |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-Methylthio-5-methyl-6-nitrobenzoxazole | The C-6 position is activated by the C-5 methyl group and is a preferred site for nitration on the benzoxazole ring. researchgate.netlibretexts.org |

| Bromination | Br₂, FeBr₃ | 6-Bromo-2-methylthio-5-methylbenzoxazole | Halogenation follows similar regioselectivity rules, favoring the most activated positions. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 6-Acyl-2-methylthio-5-methylbenzoxazole | Acylation is expected at the sterically accessible and electronically enriched C-6 position. |

Nucleophilic Reactivity at C-2 and the Methylthio Group

The C-2 position of the benzoxazole ring is electrophilic, but the primary sites for nucleophilic reactivity in this compound are the sulfur atom and the attached methyl group of the thioether.

The sulfur atom of the methylthio group is readily oxidized. A wide range of oxidizing agents can convert sulfides to sulfoxides and subsequently to sulfones. youtube.com The choice of oxidant and reaction conditions determines the final product.

Oxidation to Sulfoxide: Selective oxidation to the corresponding sulfoxide, 2-methylsulfinyl-5-methylbenzoxazole, can be achieved using one equivalent of a mild oxidizing agent. Common reagents for this transformation include hydrogen peroxide (H₂O₂) often with a catalyst, or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures. organic-chemistry.orgsci-hub.st Numerous catalytic systems, such as those based on manganese, vanadium, or hypervalent iodine, have been developed for the chemoselective oxidation of sulfides to sulfoxides. organic-chemistry.orgnih.gov

Oxidation to Sulfone: Using stronger oxidizing agents or an excess of the oxidant will lead to the formation of the sulfone, 2-methylsulfonyl-5-methylbenzoxazole. Reagents like potassium permanganate (B83412) (KMnO₄) or an excess of H₂O₂ with a suitable catalyst (e.g., based on niobium or tungsten) can accomplish this full oxidation. organic-chemistry.org

The methylthio group (-SCH₃) and its oxidized forms, the methylsulfinyl (-SOCH₃) and methylsulfonyl (-SO₂CH₃) groups, can be effective leaving groups, susceptible to displacement by strong nucleophiles. This reactivity is particularly enhanced in the sulfone, where the sulfonyl group is an excellent leaving group. Nucleophilic aromatic substitution at the C-2 position, displacing the methylsulfonyl group, can be a viable strategy for introducing other functionalities. Studies on related compounds have shown that methanesulfinic acid is displaced by nucleophiles like glutathione (B108866) from methyl sulfones. nih.gov

Table 2: Representative Thioether Modification Reactions

| Transformation | Typical Reagents | Product |

|---|---|---|

| Sulfide to Sulfoxide | H₂O₂ (1 equiv.), Sc(OTf)₃ catalyst | 2-Methylsulfinyl-5-methylbenzoxazole |

| Sulfide to Sulfone | H₂O₂ (excess), NbC catalyst | 2-Methylsulfonyl-5-methylbenzoxazole |

| Cleavage/Displacement | Strong Nucleophile (e.g., R-NH₂) on sulfone derivative | 2-Amino-5-methylbenzoxazole |

The sulfur atom in the methylthio group possesses lone pairs of electrons, rendering it nucleophilic. It can react with alkylating agents, such as alkyl halides or triflates, to form a ternary sulfonium (B1226848) salt. youtube.com This reaction is a standard S-alkylation of a thioether. The resulting 2-(alkyldimethylsulfonium)benzoxazole salt would be highly activated towards nucleophilic attack at the C-2 position, making the entire sulfonium group an excellent leaving group. This two-step sequence of S-alkylation followed by nucleophilic displacement provides a pathway to functionalize the C-2 position. For instance, reacting this compound with methyl iodide would yield 2-(dimethylsulfonium)-5-methylbenzoxazole iodide.

Transformations Involving the C-5 Methyl Group

The methyl group at the C-5 position is a benzylic carbon, meaning it is directly attached to the aromatic ring. This position exhibits enhanced reactivity compared to a typical alkyl C-H bond due to the stability of the intermediate benzylic radical, cation, or anion, which can be stabilized by resonance with the aromatic π-system. masterorganicchemistry.comlibretexts.org

Two primary strategies for functionalizing the benzylic C-5 methyl group are radical halogenation and oxidation.

Benzylic Halogenation: Free-radical bromination is a highly selective reaction for benzylic C-H bonds. Using N-Bromosuccinimide (NBS) with a radical initiator like AIBN (azobisisobutyronitrile) or light (hν) allows for the selective bromination of the C-5 methyl group to yield 5-(bromomethyl)-2-methylthiobenzoxazole. masterorganicchemistry.comchemistrysteps.com This reaction proceeds via a resonance-stabilized benzylic radical intermediate. libretexts.org The resulting benzylic bromide is a versatile synthetic intermediate, readily participating in nucleophilic substitution (Sₙ2) and elimination reactions.

Benzylic Oxidation: Strong oxidizing agents can oxidize the benzylic methyl group completely to a carboxylic acid. Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under heating will convert the C-5 methyl group into a carboxylic acid group, yielding 2-methylthiobenzoxazole-5-carboxylic acid. chemistrysteps.com This transformation is robust and typically proceeds regardless of the alkyl chain length, as long as at least one benzylic hydrogen is present. libretexts.org

Table 3: Representative Benzylic Functionalization Reactions

| Transformation | Reagents | Product |

|---|---|---|

| Benzylic Bromination | N-Bromosuccinimide (NBS), AIBN, CCl₄ | 5-(Bromomethyl)-2-methylthiobenzoxazole |

| Benzylic Oxidation | KMnO₄, H₂O, heat, then H₃O⁺ | 2-Methylthiobenzoxazole-5-carboxylic acid |

Coupling Reactions and Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To utilize this compound in such reactions, it must first be functionalized with a suitable group, typically a halide or a triflate.

Following the regioselectivity discussed in section 3.1, electrophilic halogenation (e.g., bromination) would likely yield 6-bromo-2-methylthio-5-methylbenzoxazole. This halogenated derivative can then serve as a substrate in various cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction couples an organohalide with a boronic acid or boronate ester. libretexts.orgorganic-chemistry.org 6-Bromo-2-methylthio-5-methylbenzoxazole could be coupled with various aryl- or vinylboronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand) and a base (e.g., K₂CO₃, K₃PO₄) to introduce new aryl or vinyl substituents at the C-6 position. organic-chemistry.orgnih.gov

Mizoroki-Heck Reaction: This reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. youtube.comnih.gov The 6-bromo derivative could react with various alkenes (e.g., styrenes, acrylates) using a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., Et₃N) to install an alkenyl group at the C-6 position. chemrxiv.org

Alternatively, C-H activation strategies offer a more direct approach. Dehydrogenative Heck reactions, for instance, can couple arenes directly with alkenes by activating a C-H bond, often with a Pd(II) catalyst and an oxidant. mdpi.com Given the electronic properties of the benzoxazole ring, direct C-H functionalization at the C-6 or C-4 positions of this compound could potentially be achieved under specific catalytic conditions, bypassing the need for pre-halogenation.

Table 4: Potential Cross-Coupling Reactions of a Halogenated Derivative This table describes reactions of a proposed intermediate, 6-Bromo-2-methylthio-5-methylbenzoxazole.

| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | Pd(PPh₃)₄, K₂CO₃ | 6-Aryl-2-methylthio-5-methylbenzoxazole |

| Mizoroki-Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 6-Alkenyl-2-methylthio-5-methylbenzoxazole |

C-H Functionalization Studies

Direct C-H functionalization is a powerful tool for the late-stage modification of heterocyclic compounds, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. For this compound, the most likely sites for C-H activation are the C4, C6, and C7 positions of the benzene ring. The directing effects of the fused oxazole ring and the methyl group would influence the regioselectivity of such reactions.

While no specific studies on the C-H functionalization of this compound have been reported, research on related benzoxazole derivatives provides insights into potential transformations. For instance, palladium-catalyzed direct arylation has been successfully applied to the benzoxazole core, typically at the C2 position. However, with the C2 position already substituted in the title compound, functionalization would be directed to the benzo portion of the molecule.

Formation of C-C Bonds

The formation of new carbon-carbon bonds is a cornerstone of synthetic organic chemistry. For this compound, C-C bond formation could potentially be achieved through several strategies, including the functionalization of the existing methyl group or through cross-coupling reactions involving the benzoxazole core.

One potential, though less common, route could involve the activation of the C-H bonds of the 5-methyl group for subsequent arylation or alkylation. More established methods would likely involve the conversion of the methyl group to a more reactive handle, such as a bromomethyl group, which can then participate in various C-C bond-forming reactions.

Palladium and Copper-Catalyzed Processes for Arylation and Alkylation

Palladium and copper-catalyzed cross-coupling reactions are among the most versatile and widely used methods for the synthesis of complex organic molecules. These reactions could be applied to this compound, either by leveraging the methylthio group as a leaving group in a Kumada- or Negishi-type coupling or by C-H activation followed by coupling.

Palladium-Catalyzed Arylation:

Palladium catalysts are highly effective for the arylation of heterocycles. While the direct arylation of the C-H bonds on the benzene ring is a possibility, a more common strategy involves the coupling of an organometallic reagent with a halo- or pseudo-halo-substituted benzoxazole. In the case of this compound, the methylthio group could potentially be displaced by an aryl group under specific palladium-catalyzed conditions, although this is a less conventional approach compared to using a halide leaving group.

A more plausible route to 2-aryl-5-methylbenzoxazoles would involve the synthesis of a 2-halo-5-methylbenzoxazole intermediate, which could then readily undergo palladium-catalyzed Suzuki, Stille, or Heck coupling reactions.

Copper-Catalyzed Alkylation:

Copper catalysis is often employed for the alkylation of heterocycles. Similar to palladium-catalyzed reactions, copper-catalyzed processes could potentially target the C-H bonds of the benzene ring for direct alkylation. Alternatively, copper-catalyzed cross-coupling reactions could be envisioned if the methyl group were converted to a suitable leaving group.

Click Chemistry Applications for Scaffold Elaboration

Click chemistry, characterized by its high efficiency, selectivity, and biocompatibility, has emerged as a powerful tool for the rapid assembly of complex molecular architectures. The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage.

For the elaboration of the this compound scaffold using click chemistry, one of the coupling partners (either an azide (B81097) or a terminal alkyne) would need to be introduced onto the molecule. This could be achieved by functionalizing the 5-methyl group. For example, conversion of the methyl group to a bromomethyl or azidomethyl group would allow for subsequent click reactions.

Introduction of an Azide: The 5-methyl group could be brominated to form 5-(bromomethyl)-2-methylthiobenzoxazole, which could then be converted to the corresponding azide, 5-(azidomethyl)-2-methylthiobenzoxazole. This azide-functionalized scaffold would be a versatile building block for CuAAC reactions with a variety of terminal alkynes, leading to a diverse library of triazole-containing derivatives.

Introduction of an Alkyne: Similarly, the 5-bromomethyl derivative could be used in a substitution reaction with an alkynyl nucleophile, such as the anion of propargyl alcohol, to introduce a terminal alkyne. This alkyne-functionalized scaffold could then react with various organic azides via CuAAC.

These click chemistry approaches would provide a highly efficient and modular strategy for the elaboration of the this compound core, enabling the synthesis of a wide range of complex derivatives for various applications.

Advanced Spectroscopic and Analytical Research Methodologies for Structural Elucidation of 2 Methylthio 5 Methylbenzoxazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering detailed insights into the molecular framework.

¹H NMR spectroscopy is instrumental in identifying the number and electronic environment of protons within a molecule. For benzoxazole (B165842) derivatives, the chemical shifts of aromatic protons are particularly informative. In a related compound, 2-methylbenzoxazole (B1214174), the aromatic protons appear as multiplets in the range of δ 7.25-7.69 ppm. chemicalbook.commdpi.com The methyl group protons typically resonate at a higher field, with the methyl group of 2-methylbenzoxazole appearing as a singlet at approximately δ 2.6 ppm. chemicalbook.commdpi.com For 2-Methylthio-5-methylbenzoxazole, the protons of the methylthio group (-SCH₃) would be expected to show a singlet in a distinct region of the spectrum, providing clear evidence for its presence. Similarly, the methyl group at the 5-position on the benzoxazole ring will produce a characteristic singlet.

Table 1: Representative ¹H NMR Data for Substituted Benzoxazoles

| Compound | Solvent | Chemical Shift (δ ppm) and Multiplicity |

| 2-Methylbenzoxazole mdpi.com | CDCl₃ | 7.64 (d, J = 7.2 Hz, 1H), 7.45 (d, J = 7.6 Hz, 1H), 7.29–7.25 (m, 2H), 2.61 (s, 3H) |

| 5-Bromo-2-methylbenzoxazole mdpi.com | CDCl₃ | 7.78 (d, J = 1.9 Hz, 1H), 7.39 (d, J = 8.6 Hz, 1H), 7.33 (d, J = 8.5 Hz, 1H), 2.64 (s, 3H) |

| 5-Methyl-2-phenylbenzoxazole | CDCl₃ | 8.17–8.15 (m, 1H), 7.57 (d, J = 8.1 Hz, 1H), 7.44 (d, J = 1.6 Hz, 1H), 7.31 (s, 1H), 7.10 (d, J = 8.1 Hz, 0H), 2.43 (s, 2H) |

¹³C NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework. The chemical shifts of carbon atoms are sensitive to their hybridization and the nature of neighboring atoms. In 2-methylbenzoxazole, the carbon of the methyl group (C-CH₃) appears at a high field around δ 14.5 ppm, while the carbons of the benzoxazole ring resonate between δ 110 and 164 ppm. mdpi.com The C2 carbon, being bonded to both nitrogen and oxygen (in the case of an oxazole (B20620) ring) or sulfur (in a thiazole (B1198619) ring), typically appears at a lower field. For instance, in 2-methylbenzoxazole, the C2 carbon is observed at δ 163.74 ppm. mdpi.com In this compound, the carbon of the methylthio group and the C5-methyl group would have distinct chemical shifts, aiding in their definitive assignment. The chemical shifts of the aromatic carbons provide information about the substitution pattern on the benzene (B151609) ring.

Table 2: Representative ¹³C NMR Data for Substituted Benzoxazoles

| Compound | Solvent | Chemical Shift (δ ppm) |

| 2-Methylbenzoxazole mdpi.com | CDCl₃ | 163.74, 150.94, 141.49, 124.39, 124.04, 119.38, 110.15, 14.46 |

| 5-Bromo-2-methylbenzoxazole mdpi.com | CDCl₃ | 165.10, 149.94, 143.11, 127.45, 122.46, 116.83, 111.42, 14.56 |

| 5-Methyl-2-phenylbenzoxazole mdpi.com | CDCl₃ | 161.55, 150.03, 138.87, 134.56, 130.26, 127.85, 126.44, 126.32, 124.79, 118.31, 109.74, 20.78 |

For more complex structures or to resolve ambiguities in 1D spectra, two-dimensional (2D) NMR techniques are invaluable. ipb.ptdiva-portal.org Experiments like COSY (Correlation Spectroscopy) establish proton-proton (¹H-¹H) coupling networks, helping to trace out the connectivity of protons within the molecule. ipb.ptnih.gov Heteronuclear correlation experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to correlate protons with directly attached carbons (HSQC) or with carbons that are two or three bonds away (HMBC). ipb.ptnih.gov These techniques would be crucial for unequivocally assigning the proton and carbon signals of this compound and confirming the substitution pattern on the benzoxazole ring. For instance, an HMBC correlation between the protons of the C5-methyl group and the C4, C5, and C6 carbons of the benzene ring would definitively confirm its position. The Nuclear Overhauser Effect (NOE) can provide information about the spatial proximity of atoms, which is useful for conformational analysis. diva-portal.orgnih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and analyzing the vibrational modes of a molecule.

The IR spectrum of a benzoxazole derivative exhibits characteristic absorption bands corresponding to the vibrations of its functional groups. nih.gov The C=N stretching vibration within the oxazole ring is typically observed in the region of 1605-1688 cm⁻¹. nih.gov The C-O-C asymmetric and symmetric stretching modes of the oxazine (B8389632) ring in benzoxazine (B1645224) monomers, which are related structures, appear around 1233 cm⁻¹ and 1029 cm⁻¹, respectively. researchgate.net For this compound, specific vibrations associated with the C-S bond would also be present, typically in the range of 600-800 cm⁻¹. nih.gov The aromatic C-H stretching vibrations are usually found above 3000 cm⁻¹.

Table 3: Characteristic IR Frequencies for Benzoxazole and Related Structures

| Functional Group/Vibration | Typical Wavenumber Range (cm⁻¹) | References |

| Aromatic C-H Stretch | > 3000 | esisresearch.org |

| C=N Stretch (Oxazole Ring) | 1605 - 1688 | nih.gov |

| C-O-C Asymmetric Stretch | ~1233 | researchgate.net |

| C-O-C Symmetric Stretch | ~1029 | researchgate.net |

| C-S Stretch | 600 - 800 | nih.gov |

To gain a more in-depth understanding of the vibrational spectra, experimental data can be correlated with theoretical predictions from quantum chemical calculations. esisresearch.orgnih.gov Density Functional Theory (DFT) methods are commonly employed to calculate the optimized geometry and vibrational frequencies of molecules. nih.govmdpi.com By comparing the calculated vibrational frequencies with the experimental IR and Raman spectra, a detailed assignment of the observed bands to specific vibrational modes can be achieved. nih.govnih.gov This approach helps to confirm the proposed structure and provides a deeper insight into the molecule's vibrational properties. For instance, a study on 5-methyl-2-(p-fluorophenyl)benzoxazole utilized Hartree-Fock calculations to compute vibrational frequencies, which were then compared with experimental FT-IR and FT-Raman data for a comprehensive analysis. nih.gov A similar computational study on this compound would allow for a complete assignment of its vibrational spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of this compound and for elucidating its structure through the analysis of fragmentation patterns. In electron ionization mass spectrometry (EI-MS), the molecule is ionized, generating a molecular ion (M•+) whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. For this compound (C9H9NOS), the expected molecular ion peak would appear at an m/z of 179.

The fragmentation of the molecular ion provides a structural fingerprint. The fragmentation pathways for benzoxazole and benzothiazole (B30560) derivatives often involve characteristic losses of small, stable molecules or radicals. researchgate.netarkat-usa.org For this compound, the fragmentation is expected to be initiated by the cleavage of the methylthio group or rearrangement within the heterocyclic core.

Expected Fragmentation Pathways:

Loss of a methyl radical (•CH3): Cleavage of the S-CH3 bond would result in a fragment ion at m/z 164.

Loss of the thiomethyl radical (•SCH3): This would lead to the formation of the 5-methylbenzoxazolium cation at m/z 132.

Cleavage of the benzoxazole ring: Rupture of the heterocyclic ring can lead to various smaller fragments, which helps in confirming the core structure. For instance, the fragmentation of related benzothiazole structures often shows the loss of molecules like HCN. researchgate.net

The analysis of these fragments allows researchers to piece together the molecular structure, confirming the presence and connectivity of the methyl and methylthio substituents on the benzoxazole framework.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula of Fragment |

| 179 | Molecular Ion [M]•+ | [C9H9NOS]•+ |

| 164 | [M - •CH3]+ | [C8H6NOS]+ |

| 132 | [M - •SCH3]+ | [C8H6NO]+ |

Note: This data is predictive and based on the fragmentation patterns of structurally similar compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy is employed to investigate the electronic properties of this compound by measuring its absorption of ultraviolet and visible light. The absorption of photons in this energy range promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths of maximum absorption (λmax) are indicative of the extent of conjugation within the molecule.

The benzoxazole ring system is an aromatic chromophore that exhibits characteristic π → π* transitions. researchgate.net Derivatives of 2-(2'-hydroxyphenyl)benzoxazole, for example, are known to be strong UV absorbers, with maximum absorption wavelengths ranging from 336 to 374 nm. scielo.br The introduction of substituents onto the benzoxazole core can modulate the electronic structure and shift the absorption maxima. The methyl group (-CH3) at the 5-position and the methylthio group (-SCH3) at the 2-position are expected to act as auxochromes, influencing the energy of the electronic transitions. The non-bonding electrons on the sulfur atom can participate in n → π* transitions, which are typically weaker and may appear as a shoulder on the main absorption bands.

Studies on these electronic transitions are crucial for applications where light absorption is a key feature, such as in the development of UV filters or fluorescent probes. scielo.br

Table 2: Typical UV-Vis Absorption Data for Benzoxazole Derivatives

| Compound Type | Typical λmax Range (nm) | Molar Absorptivity (εmax) Range (mol⁻¹ cm⁻¹) | Type of Transition |

| 2-Substituted Benzoxazoles | 330 - 380 | 1.8 x 10⁴ - 5.3 x 10⁴ | π → π* |

Source: Data derived from studies on 2-(2'-hydroxyphenyl)benzoxazole derivatives. scielo.br

X-ray Crystallography for Solid-State Structural Determination (If applicable to derivatives)

While UV-Vis and Mass Spectrometry help elucidate the 2D structure and electronic properties, X-ray crystallography provides the definitive, three-dimensional atomic arrangement of a molecule in its crystalline solid state. This technique is particularly powerful for derivatives of this compound that can be grown into single crystals of sufficient quality.

The analysis of the diffraction pattern produced when X-rays pass through the crystal allows for the precise calculation of bond lengths, bond angles, and torsional angles within the molecule. It also reveals intermolecular interactions, such as π-π stacking or hydrogen bonding, which dictate how the molecules pack together in the crystal lattice. researchgate.net This information is invaluable for understanding the physical properties of the solid material and for computational modeling studies. For complex derivatives, X-ray crystallography can unambiguously confirm stereochemistry and isomeric forms.

Table 3: Information Obtainable from X-ray Crystallography of a Crystalline Derivative

| Parameter | Description | Typical Information Yielded |

| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. | Defines the crystal system (e.g., monoclinic, orthorhombic). |

| Bond Lengths | The precise distance between the nuclei of two bonded atoms. | Confirms covalent structure (e.g., C-S, C-N, C=N bond distances). |

| Bond Angles | The angle formed between three connected atoms. | Reveals molecular geometry (e.g., angles within the benzoxazole ring). |

| Torsional Angles | The dihedral angle between four consecutively bonded atoms. | Describes the conformation and planarity of the molecule. |

| Crystal Packing | The arrangement of molecules relative to each other in the crystal lattice. | Identifies intermolecular forces like stacking or weak hydrogen bonds. |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the separation, purification, and purity verification of this compound. High-Performance Liquid Chromatography (HPLC) is a primary technique used for these purposes. nih.gov

For purity assessment, a small amount of the synthesized compound is dissolved in a suitable solvent and injected into the HPLC system. The compound travels through a column packed with a stationary phase (e.g., C18 silica (B1680970) gel) and is eluted by a mobile phase (a mixture of solvents like acetonitrile (B52724) and water). The time it takes for the compound to exit the column, known as the retention time, is a characteristic feature. A pure compound will ideally show a single, sharp peak in the resulting chromatogram. The presence of other peaks indicates impurities.

HPLC can also be scaled up for preparative purposes to isolate the target compound from unreacted starting materials or byproducts of the synthesis. The choice of detector is crucial; a UV detector set to one of the compound's absorption maxima (λmax) is commonly used. For certain derivatives, a fluorescence detector can offer higher sensitivity and selectivity. nih.govresearchgate.net

Table 4: Representative HPLC Method for Analysis

| Parameter | Description |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Gradient elution with Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV Detector at a characteristic λmax (e.g., ~340 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Note: This represents a typical starting point for method development. The exact conditions would need to be optimized for this compound.

Computational and Theoretical Investigations of 2 Methylthio 5 Methylbenzoxazole

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of molecules. These calculations solve the electronic Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived. For benzoxazole (B165842) derivatives, methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with basis sets such as 6-31G* or 6-311+G** are commonly employed to provide a balance between accuracy and computational cost. nih.govresearchgate.net

Geometry optimization is a computational process used to find the minimum energy arrangement of atoms in a molecule, which corresponds to its most stable three-dimensional structure. For 2-Methylthio-5-methylbenzoxazole, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest electronic energy.

Theoretical studies on related heterocyclic compounds, such as 2-methylbenzimidazole, have shown that the bicyclic system is generally planar. researchgate.net Similar planarity is expected for the benzoxazole core of this compound. The optimization process would also determine the preferential orientation of the methyl and methylthio substituents relative to the benzoxazole ring. High-level ab initio calculations, such as the G3(MP2)//B3LYP level of theory, have been successfully used to determine the stable geometries of similar molecules like 2,5-dimethylbenzoxazole. researchgate.net The conformational analysis would explore the rotational barriers around the C-S bond of the methylthio group to identify the most stable conformer.

| Parameter | Bond | Typical Calculated Value (Å) | Source Molecule Example |

| Bond Length | C-S | 1.73 - 1.75 | Thiophene Sulfonamide Derivatives mdpi.com |

| Bond Length | S-CH3 | ~1.80 | - |

| Bond Length | C=N | ~1.37 | 2-Methylbenzimidazole researchgate.net |

| Bond Length | C-O | ~1.36 | Benzoxazole Derivatives |

| Bond Angle | C-S-C | ~100° | - |

| Bond Angle | O-C-N | ~115° | Benzoxazole Derivatives |

The electronic structure of a molecule is described by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier molecular orbitals (FMOs) are crucial for understanding a molecule's reactivity and electronic properties. mdpi.comnih.gov

HOMO : The HOMO represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor. mdpi.com In this compound, the HOMO is expected to be distributed over the electron-rich benzoxazole ring and the sulfur atom of the methylthio group.

LUMO : The LUMO represents the ability of a molecule to accept electrons. A lower LUMO energy suggests a better electron acceptor. mdpi.com The LUMO is likely a π*-antibonding orbital spread across the fused ring system. mdpi.com

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical stability and reactivity. nih.gov A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. mdpi.comnih.gov

The analysis of FMOs helps predict sites for electrophilic and nucleophilic attack. researchgate.net For instance, regions with high HOMO density are susceptible to electrophilic attack, while areas with high LUMO density are prone to nucleophilic attack.

Table 2: Frontier Molecular Orbital Energies and Energy Gaps for Analogue Compounds Note: This table illustrates typical values obtained for heterocyclic compounds using DFT calculations.

| Compound Example | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Calculation Method |

| Thiazole (B1198619) Azo Dye A | -6.01 | -2.39 | 3.62 | B3LYP/6-311++G mdpi.com |

| Thiazole Azo Dye B | -5.93 | -2.69 | 3.24 | B3LYP/6-311++G mdpi.com |

| Thiazole Azo Dye C | -6.04 | -3.21 | 2.83 | B3LYP/6-311++G** mdpi.com |

| DCTMR | -4.92 | -2.79 | 2.13 | MW1PW91/6-311G(d,p) nih.gov |

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. nih.govnih.gov It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of bonds, lone pairs, and antibonding orbitals.

The key aspect of NBO analysis is the examination of interactions between filled (donor) and vacant (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). nih.gov A large E(2) value indicates a strong electronic interaction, which contributes to the stabilization of the molecule. sphinxsai.com

For this compound, NBO analysis would reveal:

Intramolecular Charge Transfer (ICT) : It can identify charge transfer pathways, for example, from the lone pairs of the oxygen and sulfur atoms to the π* antibonding orbitals of the benzoxazole ring. mdpi.comsphinxsai.com

Hybridization : NBO analysis provides details on the hybridization of atomic orbitals, offering insights into the bonding character. nih.gov

Quantum chemical calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental spectra for structure validation and spectral assignment. nih.gov

Vibrational Spectroscopy (IR and Raman) : DFT calculations can compute the vibrational frequencies and intensities of a molecule. nih.gov However, theoretical frequencies calculated in the harmonic approximation are often higher than experimental ones. To improve accuracy, the calculated frequencies are typically scaled using empirical scale factors. nih.gov This approach has been successfully applied to related benzoxazole derivatives, where calculated vibrational wavenumbers, after scaling, show good agreement with experimental FT-IR and FT-Raman spectra. esisresearch.orgnih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : Theoretical calculations can predict NMR chemical shifts (¹H and ¹³C). researchgate.net The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. The calculated shielding constants are then converted to chemical shifts by referencing them to a standard compound like Tetramethylsilane (TMS). researchgate.net This computational prediction aids in the assignment of complex experimental NMR spectra.

Molecular Dynamics Simulations for Conformational Sampling and Interactions

While quantum mechanics is ideal for studying static electronic properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of atoms change.

For this compound, MD simulations could be employed to:

Solvent Effects : Simulate the molecule in an explicit solvent box to study how solvent molecules arrange around the solute and influence its conformation and properties.

Intermolecular Interactions : Study how this compound interacts with other molecules, such as biological macromolecules or other chemical species. This is achieved by calculating the interaction energies between different components of the simulated system. nih.gov

Role As a Synthetic Building Block and Advanced Chemical Applications of 2 Methylthio 5 Methylbenzoxazole Derivatives

Precursor in the Synthesis of Complex Heterocyclic Systems

2-Methylthio-5-methylbenzoxazole is a valuable and versatile precursor for creating more complex heterocyclic systems. Its utility stems from the reactivity of the 2-methylthio group, which can be readily displaced by a variety of nucleophiles. This allows for the introduction of diverse chemical groups and the construction of elaborate molecular structures. This strategic placement of a good leaving group enables the formation of fused heterocyclic rings and the addition of substituents that are otherwise difficult to incorporate.